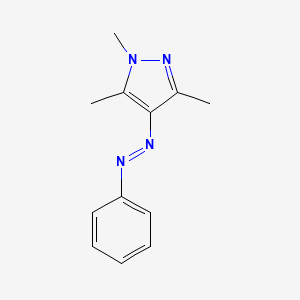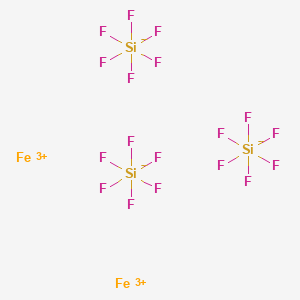
hexafluorosilicon(2-);iron(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluorosilicon(2-);iron(3+) is a coordination compound that involves the interaction between hexafluorosilicate anions and iron(III) cations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.
Industrial Production Methods
On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).
Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).
Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.
Major Products Formed
Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.
Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.
Applications De Recherche Scientifique
Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.
Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.
Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.
Mécanisme D'action
The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluorotitanic Acid: Similar to hexafluorosilicic acid but involves titanium instead of silicon.
Hexafluorozirconic Acid: Involves zirconium and has similar chemical properties.
Hexafluorophosphoric Acid: Contains phosphorus and is used in similar industrial applications.
Uniqueness
Hexafluorosilicon(2-);iron(3+) is unique due to its specific coordination chemistry and the stability of the hexafluorosilicate anion. This stability allows it to be used in a wide range of applications, from industrial processes to scientific research.
Propriétés
Numéro CAS |
12062-26-9 |
|---|---|
Formule moléculaire |
F18Fe2Si3 |
Poids moléculaire |
537.92 g/mol |
Nom IUPAC |
hexafluorosilicon(2-);iron(3+) |
InChI |
InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |
Clé InChI |
CNYKJSBXRDTEHS-UHFFFAOYSA-N |
SMILES canonique |
F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


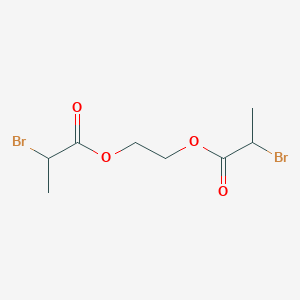
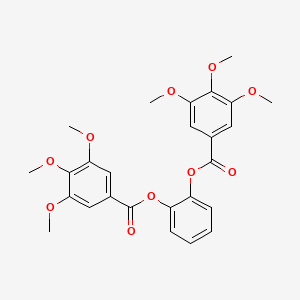
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)

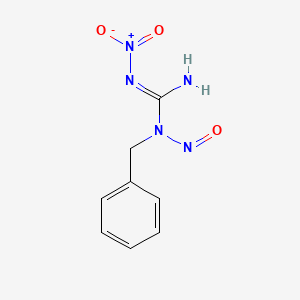

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)

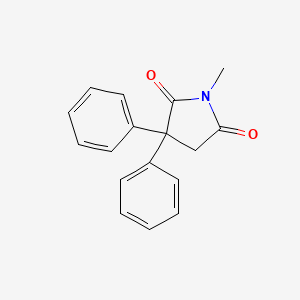
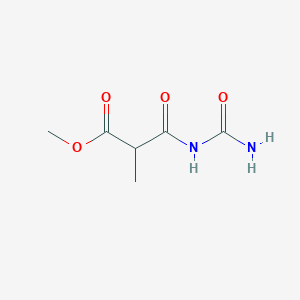
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)


